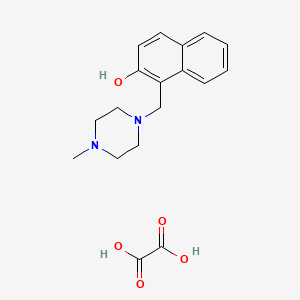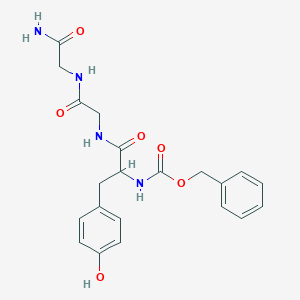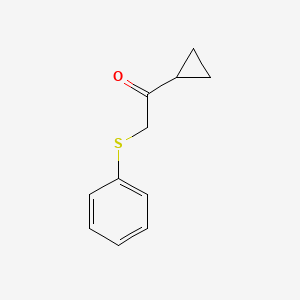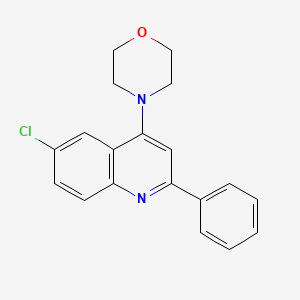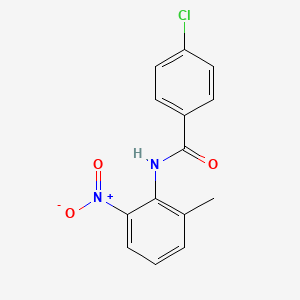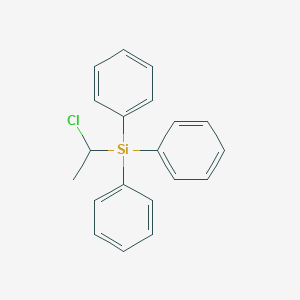
(1-Chloroethyl)triphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloroethyl)triphenylsilane is an organosilicon compound with the molecular formula C20H19ClSi. It is a derivative of triphenylsilane where one of the hydrogen atoms is replaced by a 1-chloroethyl group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1-Chloroethyl)triphenylsilane can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with 1-chloroethane in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloroethyl)triphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding ethyltriphenylsilane.
Oxidation Reactions: Oxidation of this compound can yield silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Various substituted triphenylsilane derivatives.
Reduction: Ethyltriphenylsilane.
Oxidation: Silanol or siloxane derivatives.
Aplicaciones Científicas De Investigación
(1-Chloroethyl)triphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the study of silicon-based biochemistry and potential biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-Chloroethyl)triphenylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the silicon center more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Cyclohexenyl)triphenylsilane
- Dichloromethyl)triphenylsilane
- (Diphenylmethyl)triphenylsilane
- (Pentachlorophenyl)triphenylsilane
- (Methylsulfonyl)triphenylsilane
- (Diphenylmethoxy)triphenylsilane
- (1-Propen-1-yl)triphenylsilane
- (Phenoxy)triphenylsilane
- (Allyloxy)triphenylsilane
- Pentamethylenebis(triphenylsilane)
Uniqueness
(1-Chloroethyl)triphenylsilane is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity compared to other triphenylsilane derivatives. This makes it particularly useful in specific synthetic applications where selective substitution or reduction is desired .
Propiedades
Fórmula molecular |
C20H19ClSi |
|---|---|
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
1-chloroethyl(triphenyl)silane |
InChI |
InChI=1S/C20H19ClSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
Clave InChI |
NYKXRPPIAOSBTK-UHFFFAOYSA-N |
SMILES canónico |
CC([Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


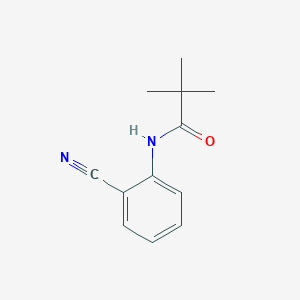



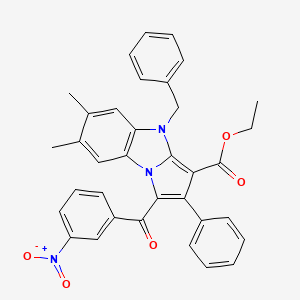
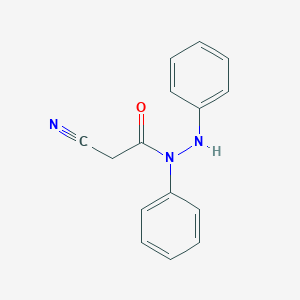
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
